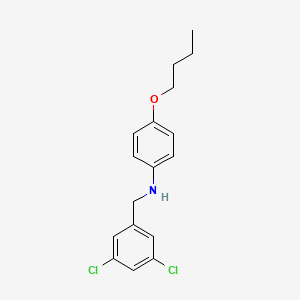

4-Butoxy-N-(3,5-dichlorobenzyl)aniline

Description

4-Butoxy-N-(3,5-dichlorobenzyl)aniline is a synthetic aromatic amine derivative characterized by a para-substituted butoxy group on the aniline ring and an N-bound 3,5-dichlorobenzyl moiety. This structure combines hydrophobic (butoxy and dichlorobenzyl) and electron-withdrawing (chlorine) groups, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

4-butoxy-N-[(3,5-dichlorophenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19Cl2NO/c1-2-3-8-21-17-6-4-16(5-7-17)20-12-13-9-14(18)11-15(19)10-13/h4-7,9-11,20H,2-3,8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNVTYFQTUGVHCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)NCC2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Butoxy-N-(3,5-dichlorobenzyl)aniline typically involves the reaction of 4-butoxyaniline with 3,5-dichlorobenzyl chloride under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to complete the reaction .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired product quality .

Chemical Reactions Analysis

4-Butoxy-N-(3,5-dichlorobenzyl)aniline undergoes various chemical reactions, including:

Scientific Research Applications

4-Butoxy-N-(3,5-dichlorobenzyl)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Butoxy-N-(3,5-dichlorobenzyl)aniline involves its interaction with specific molecular targets and pathways. The compound is known to interact with proteins and enzymes, leading to changes in their activity and function. The exact molecular targets and pathways involved may vary depending on the specific biological context .

Comparison with Similar Compounds

Substituent Effects on the Aniline Ring

The para-substituted alkoxy chain length and polarity significantly modulate solubility and lipophilicity. lists analogs with varying alkoxy groups (Table 1):

Table 1: Comparison of Alkoxy-Substituted Analogs

| Compound Name | Substituent (Para Position) | Molecular Weight* | Price (500 mg) |

|---|---|---|---|

| 4-Butoxy-N-(3,5-dichlorobenzyl)aniline | Butoxy (C₄H₉O) | ~348.3 g/mol | Not listed |

| N-(3,5-Dichlorobenzyl)-4-methoxyaniline | Methoxy (CH₃O) | ~308.2 g/mol | $284.00 |

| N-(3,5-Dichlorobenzyl)-4-propoxyaniline | Propoxy (C₃H₇O) | ~322.2 g/mol | $284.00 |

| N-(3,5-Dichlorobenzyl)-4-(2-ethoxyethoxy)aniline | Ethoxyethoxy (C₄H₉O₂) | ~352.3 g/mol | $284.00 |

*Calculated based on substituent addition to aniline core.

- Key Observations: Longer alkoxy chains (e.g., butoxy vs. Price uniformity across analogs suggests comparable synthetic complexity, though activity data are absent .

Dichlorobenzyl Substitution Patterns

The 3,5-dichlorobenzyl group distinguishes this compound from benzyl-substituted analogs. and highlight the importance of chlorine positioning:

Table 2: Dichlorobenzyl-Substituted Compounds and Activity

- Key Observations :

- Meta vs. Para Chlorine : In , para-substituted benzyl derivatives exhibited higher anti-HIV potency than meta-substituted analogs. The 3,5-dichlorobenzyl group (meta) in this compound may explain moderate activity compared to para-substituted counterparts .

- Steric and Electronic Effects : Docking studies () show chlorine position influences hydrogen bond lengths (e.g., 2.202 Å for 2,4-dichloro vs. 1.961 Å for 2,6-dichloro), suggesting subtle binding affinity differences even among dichloro isomers .

Biological Activity

4-Butoxy-N-(3,5-dichlorobenzyl)aniline is an organic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This compound belongs to the class of aniline derivatives and is characterized by its unique molecular structure, which includes a butoxy group and a dichlorobenzyl moiety. Understanding its biological activity is essential for exploring its potential therapeutic applications.

- Molecular Formula : C17H19Cl2NO

- Molecular Weight : 324.25 g/mol

- CAS Number : 1040687-67-9

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have suggested that this compound may possess antimicrobial effects against certain bacterial strains.

- Anticancer Potential : Preliminary investigations indicate that it may inhibit the growth of cancer cells, making it a candidate for further research in oncology.

The biological activity of this compound is believed to involve interactions with specific molecular targets within cells. These interactions may influence various signaling pathways associated with cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Growth inhibition in cancer cell lines |

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing significant inhibition at certain concentrations.

- The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

-

Anticancer Research :

- In vitro studies demonstrated that this compound could reduce the viability of various cancer cell lines, including breast and prostate cancer cells.

- The compound induced apoptosis through activation of caspase pathways, suggesting a potential role as an anticancer agent.

Toxicological Profile

While the biological activities are promising, it is crucial to evaluate the safety profile of this compound. Preliminary toxicological assessments indicate that it may be an irritant; however, detailed studies are necessary to establish its safety for therapeutic use.

Table 2: Toxicological Data Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.